2-(4-Pyridinyl)oxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Pyridinyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound is part of the oxazolo[4,5-b]pyridine family, known for their antimicrobial, antiviral, anticonvulsant, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyridinyl)oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with appropriate reagents. One common method includes the reaction with 2-furoyl chloride, followed by electrophilic substitution reactions with various reagents such as nitric acid, bromine, and acetic anhydride . Another approach involves microwave-assisted direct condensation reactions, which offer a rapid and efficient synthesis route .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted synthesis and palladium-catalyzed direct C-H bond functionalization methodologies are promising for scaling up production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Pyridinyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like nitric acid, bromine, and acetic anhydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine, acetic anhydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with nitric acid can yield nitro derivatives, while bromination can produce bromo derivatives .
Scientific Research Applications
2-(4-Pyridinyl)oxazolo[4,5-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Pyridinyl)oxazolo[4,5-b]pyridine involves its interaction with molecular targets such as DNA gyrase enzymes. Molecular docking studies have shown that the compound binds to the ATP binding site of DNA gyrase, stabilizing the protein and inhibiting its function . This interaction disrupts bacterial DNA replication, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
2-(Substituted phenyl)oxazolo[4,5-b]pyridine: Exhibits similar antimicrobial activities.
Isoxazolo[4,5-b]pyridine: Known for its antibacterial, anticancer, and antiproliferative properties.
Chalcones incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridines: Show significant anticancer activity.
Uniqueness
2-(4-Pyridinyl)oxazolo[4,5-b]pyridine stands out due to its broad spectrum of antimicrobial potential and its ability to inhibit DNA gyrase, making it a promising candidate for developing new antibacterial agents .
Properties
CAS No. |
52333-72-9 |
---|---|
Molecular Formula |
C11H7N3O |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-pyridin-4-yl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H7N3O/c1-2-9-10(13-5-1)14-11(15-9)8-3-6-12-7-4-8/h1-7H |
InChI Key |
JIZWSKGUJOYVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.